2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-3-2-4-16(20-11)17(21)9-12-7-8-19-15-6-5-13(18)10-14(12)15/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSUIBCCYEGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591908 | |
| Record name | 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476472-28-3 | |
| Record name | 2-(6-Bromo-4-quinolinyl)-1-(6-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476472-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Components and Intermediates
- Starting Materials:
- 6-Bromoquinoline derivative (brominated heteroaryl halide)
- 1-(6-methylpyridin-2-yl)ethanone or its derivatives
- Intermediates:
- 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol (protected acetylene intermediate)
- 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (related intermediate in analogous syntheses)
Reaction Conditions
- Catalysts and Ligands:
- Palladium-based catalysts such as palladium(II) acetate or palladium(II) acetylacetonate are commonly used to facilitate cross-coupling reactions.
- Ligands like triphenylphosphine or xantphos improve catalytic activity and selectivity.
- Solvents:
- Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred for their ability to dissolve reactants and stabilize catalytic species.
- Bases:
- Piperidine is often used to enhance yields and facilitate the reaction.
- Tripotassium phosphate or other inorganic bases may also be employed.
- Temperature and Time:
- Typical reaction temperatures range from 40°C to 85°C.
- Reaction times vary from 16 hours to 27 hours depending on the step and scale.
Synthetic Route Summary
Formation of the Ethanone Intermediate:
- The reaction of 1-(6-methylpyridin-2-yl)ethanone with a suitable brominated quinoline or phenylmethyl sulfone derivative under palladium catalysis.
- The reaction proceeds via a cross-coupling mechanism, often facilitated by the presence of a base and ligand.
- An intermediate such as 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol may form, which can be isolated or converted in situ.
Deprotection and Final Coupling:
- If protective groups are used (e.g., acetone adducts on alkynes), these are removed by treatment with soda (sodium hydroxide) in toluene under reflux.
- The final coupling yields the target compound, which is then purified.
-
- After reaction completion, the mixture is quenched with water and cooled.
- The product is isolated by filtration or phase separation.
- Washing with water and drying under vacuum at moderate temperatures (around 60°C) yields the purified compound.
Advantages of the Described Methods
- Avoidance of hazardous oxidants such as hydrogen peroxide and organic peroxides by using sulfonate intermediates already in the desired oxidation state.
- Use of commercially available and EINECS-registered intermediates simplifies regulatory compliance.
- Palladium catalysis ensures high selectivity and yield.
- Mild reaction conditions reduce side reactions and decomposition.
Data Table: Typical Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(acac)₂ | 0.15 mol% relative to substrate |
| Ligand | Triphenylphosphine, Xantphos | Used to enhance catalyst performance |
| Base | Piperidine, Tripotassium phosphate | Piperidine preferred for higher yields |
| Solvent | N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) | Polar aprotic solvents |
| Temperature | 40°C to 85°C | Reaction temperature varies by step |
| Reaction Time | 16 to 27 hours | Dependent on reaction scale and step |
| Work-up | Quenching with water, filtration, drying | Standard isolation and purification steps |
| Yield | Approx. 80-85% | High yield reported in optimized processes |
Research Findings and Optimization Notes
- The presence of piperidine as a base significantly improves the yield of the ethanone intermediate by facilitating the coupling reaction and stabilizing intermediates.
- The use of sulfonate leaving groups (e.g., mesylate, tosylate) in intermediates avoids the need for post-reaction oxidation steps, enhancing safety and efficiency.
- Reaction monitoring by ^1H-NMR confirms the formation of the desired product and intermediates, ensuring process control.
- One-pot synthesis strategies have been developed to avoid isolation of intermediates, reducing time and cost.
- Avoidance of tungsten-based catalysts and hazardous oxidants aligns with green chemistry principles and industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a candidate for biological studies.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with DNA replication or protein synthesis. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
2-(6-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a fluorine atom instead of bromine.
2-(6-Methoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a methoxy group instead of bromine.
Uniqueness
The uniqueness of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Biological Activity
Overview
2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects. This compound, with the molecular formula , exhibits unique characteristics attributed to the presence of the bromine atom, which can enhance lipophilicity and biological interaction capabilities.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The compound may exert its effects through:
- DNA Intercalation : Like many quinoline derivatives, this compound can intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism is particularly relevant in the context of anticancer activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The mechanism typically involves interference with bacterial DNA replication or protein synthesis. For example, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Antitumor Activity
Quinoline derivatives are also explored for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance the potency of these compounds against cancer cell lines. The ability of this compound to intercalate DNA may contribute to its antitumor effects by inducing apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(6-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone | Chloro | Moderate antimicrobial and antitumor activity |
| 2-(6-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone | Fluoro | Enhanced lipophilicity; potential for increased bioavailability |
| 2-(6-Methoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone | Methoxy | Notable anti-inflammatory properties |
Case Studies
Recent studies have highlighted the biological activities of quinoline derivatives, including this compound. For instance:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting significant antitumor potential.
- Antimicrobial Testing : Another research effort focused on the antibacterial activity of quinoline derivatives against resistant bacterial strains. The findings showed that certain modifications enhanced effectiveness against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated quinoline and pyridine precursors. Bromination and coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical. For purification, column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) or recrystallization from ethanol is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the quinoline and pyridine moieties. For example, the ketone carbonyl appears at ~198 ppm in C NMR, while aromatic protons show distinct splitting patterns (e.g., 8.62 ppm for quinoline-H) .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H] at m/z 292.1208 observed vs. 292.1212 calculated) .
- IR Spectroscopy : The carbonyl stretch (C=O) is observed near 1693 cm .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 6-bromo group on the quinoline ring facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize palladium catalysts (e.g., Pd(PPh)) and ligand systems (e.g., XPhos) in toluene/water at 80–100°C. Monitor reaction progress via TLC and isolate intermediates via flash chromatography .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., minor HRMS deviations) may arise from isotopic abundance or impurities. Validate results using orthogonal methods:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Perform elemental analysis to confirm purity (>97%) .
Q. What strategies are recommended for evaluating biological activity?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy.
- Toxicity : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays .
Q. How can computational modeling predict interaction with biological targets?
- Methodological Answer :
- Generate 3D structures using SMILES/InChI strings (e.g., InChI=1S/C8H8BrNO...) .
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., TGFβ receptor). Validate binding poses with MD simulations (GROMACS) .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in amber vials under argon to prevent degradation.
- Safety : Use PPE (gloves, goggles) due to combustible and irritant hazards. Avoid aqueous environments to preserve ketone stability .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHBrNO | |
| Molecular Weight | 341.20 g/mol | |
| H NMR (CDCl) | δ 8.62 (s, 1H, quinoline-H) | |
| HRMS (ESI) [M+H] | Observed: 292.1208; Calc: 292.1212 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
